molecular formula C15H24N2O3S B4966809 3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Cat. No.: B4966809
M. Wt: 312.4 g/mol
InChI Key: TXOPRTPXOSUEJC-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is a chemical compound with a complex structure that includes a benzenesulfonamide core, substituted with dimethyl groups and a morpholinylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product. The process would also involve rigorous purification steps such as recrystallization or chromatography to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzenesulfonamide core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
  • 3,4-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]benzenesulfonamide

Uniqueness

3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both dimethyl and morpholinylpropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-13-4-5-15(12-14(13)2)21(18,19)16-6-3-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOPRTPXOSUEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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